![molecular formula C16H16N3NaO7S2 B12510286 Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12510286.png)
Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefoxitin sodium is a semi-synthetic, broad-spectrum antibiotic derived from cephamycin C, a naturally occurring substance produced by Streptomyces lactamdurans. It is classified as a second-generation cephamycin antibiotic and is known for its resistance to destruction by beta-lactamases, which makes it effective against a wide range of bacterial infections .
Preparation Methods
Cefoxitin sodium is synthesized through a series of chemical reactions. One common method involves the bromination of the main core of cefoxitin using N-bromo-succinimide (NBS), followed by nucleophilic displacement of the bromine atoms with methoxyl groups. The intermediate compound is then hydrolyzed to obtain cefoxitin sodium . Industrial production methods typically involve controlling the temperature and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cefoxitin sodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for cefoxitin sodium due to its stable structure.
Substitution: The methoxy group in cefoxitin sodium can be substituted under specific conditions, leading to the formation of different derivatives.
Hydrolysis: Cefoxitin sodium can be hydrolyzed to form various impurities, such as ∆3-cefoxitin and cefoxitin lactone.
Common reagents used in these reactions include NBS for bromination and sodium methoxide for nucleophilic displacement . The major products formed from these reactions are typically derivatives of cefoxitin with modified functional groups .
Scientific Research Applications
Cefoxitin sodium has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of other cephalosporin antibiotics.
Mechanism of Action
Cefoxitin sodium exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, preventing the cross-linkage of peptidoglycan chains necessary for cell wall strength and rigidity . This inhibition leads to the disruption of cell wall biosynthesis and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Cefoxitin sodium is often compared with other second-generation cephalosporins, such as cephalothin, cephapirin, cephradine, and cefazolin . Unlike these compounds, cefoxitin sodium has a methoxy group at the 7-alpha position, which provides it with a high degree of stability against beta-lactamases . This unique feature makes cefoxitin sodium more effective against certain beta-lactamase-producing bacteria .
Similar compounds include:
- Cephalothin
- Cephapirin
- Cephradine
- Cefazolin
Cefoxitin sodium’s resistance to beta-lactamases and broad-spectrum activity make it a valuable antibiotic in the treatment of various bacterial infections .
Properties
IUPAC Name |
sodium;3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWUOVJNSFPWDD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N3NaO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-{2-[(2-Aminophenyl)formamido]acetamido}-3-(4-nitrophenyl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12510204.png)
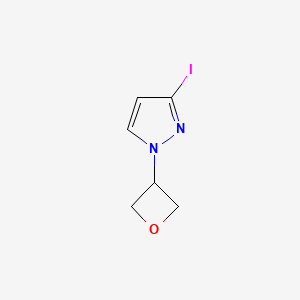
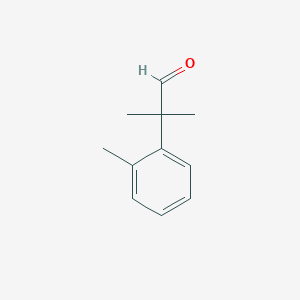
![benzyl N-[(2S)-2-[(3-methoxypropyl)amino]-4-methylpentanoyl]carbamate](/img/structure/B12510227.png)
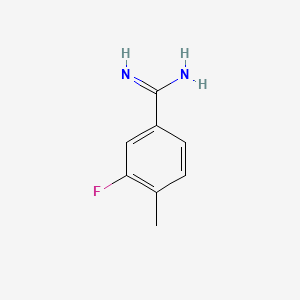


![2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510244.png)
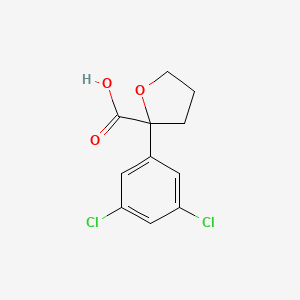
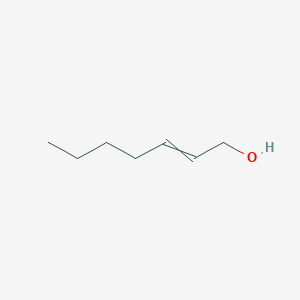
![Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12510266.png)
![3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B12510273.png)
![methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate](/img/structure/B12510285.png)
![9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate](/img/structure/B12510293.png)
